molecular formula C10H12F2O2 B6301381 (4,5-Difluoro-2-isopropoxyphenyl)methanol CAS No. 2121513-03-7

(4,5-Difluoro-2-isopropoxyphenyl)methanol

Cat. No.: B6301381
CAS No.: 2121513-03-7
M. Wt: 202.20 g/mol
InChI Key: ZYTHZFCRRUIUQC-UHFFFAOYSA-N
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Description

(4,5-Difluoro-2-isopropoxyphenyl)methanol is an organic compound with the molecular formula C10H12F2O2 and a molecular weight of 202.2 g/mol It is characterized by the presence of two fluorine atoms and an isopropoxy group attached to a phenyl ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Difluoro-2-isopropoxyphenyl)methanol typically involves the reaction of 4,5-difluoro-2-isopropoxybenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol. The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the aldehyde group to a methanol group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(4,5-Difluoro-2-isopropoxyphenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4,5-Difluoro-2-isopropoxyphenyl)methanol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4,5-Difluoro-2-isopropoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms and the isopropoxy group can influence its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,5-Difluoro-2-isopropoxyphenyl)methanol is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. The combination of fluorine atoms and the isopropoxy group provides distinct properties that can be advantageous in various applications .

Properties

IUPAC Name

(4,5-difluoro-2-propan-2-yloxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O2/c1-6(2)14-10-4-9(12)8(11)3-7(10)5-13/h3-4,6,13H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTHZFCRRUIUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1CO)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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